

Performance comparison of Divinyl tetramethyldisiloxane in different catalyst systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl tetramethyldisiloxane*

Cat. No.: *B8804842*

[Get Quote](#)

Performance of Divinyltetramethyldisiloxane in Catalyst Systems: A Comparative Guide

Divinyltetramethyldisiloxane (dvtms) is a critical organosilicon compound, widely utilized as a ligand in homogeneous catalysis and as a linker in various organic transformations. Its performance is intrinsically linked to the choice of catalyst system, which dictates reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of dvtms's performance in two major classes of catalytic reactions: hydrosilylation and olefin metathesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Divinyltetramethyldisiloxane is famously used as a ligand in Karstedt's catalyst, one of the most active and widely used platinum-based catalysts for this transformation.^{[1][2][3]} The performance of dvtms-containing systems is often compared against other platinum catalysts, such as Speier's catalyst, and emerging, cost-effective iron-based systems.^{[1][4][5]}

Performance Data

The efficiency of hydrosilylation catalysts is evaluated based on conversion rates and selectivity, particularly the regioselectivity of the Si-H addition to the double bond (anti-Markovnikov vs. Markovnikov).

Catalyst System	Substrates	Reaction Conditions	Conversion (%)	Selectivity (%) (Product)	Notes
Karstedt's Catalyst $[\text{Pt}_2(\text{dvtms})_3]$	1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethyldisiloxane	Not specified	High	High	Highly active and soluble in silicone resins, making it ideal for curing processes. [6] Can catalyze the isomerization of terminal alkenes as a side reaction. [1]
Speier's Catalyst $[\text{H}_2\text{PtCl}_6]$	Polydimethylsiloxane-graft-polyoxyethylene synthesis	Not specified	High	Effective	Often heterogeneous in silicone resins. [6] Considered highly effective but may have an induction period as Pt(IV) is reduced to the active Pt(0) state. [2] [7]

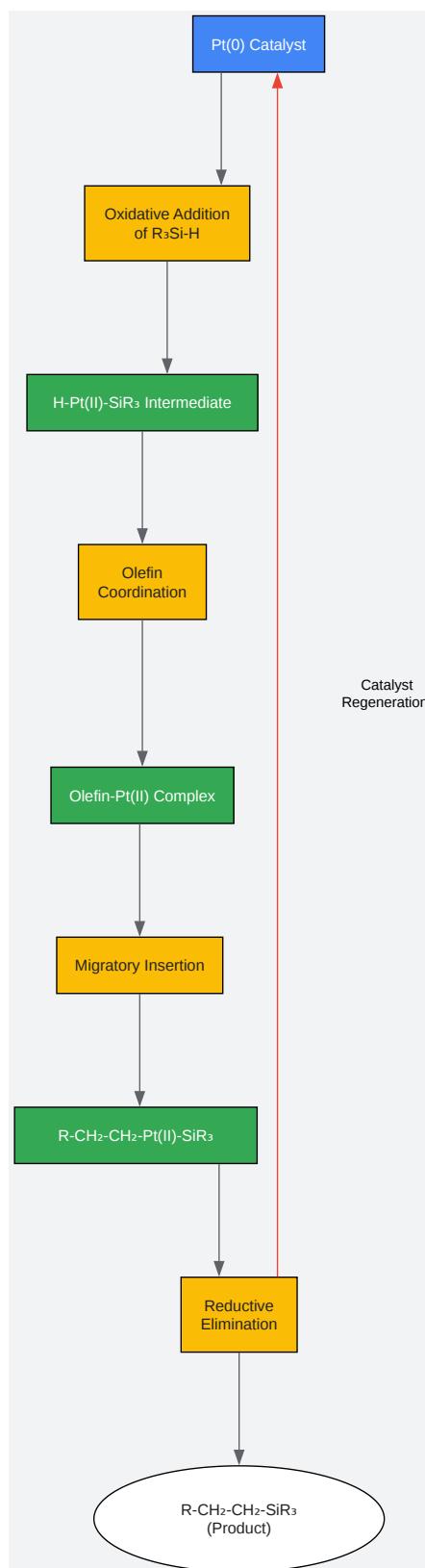
Iron-Isocyanide Disiloxane Complex	1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethylidisiloxane	Pseudo-heterogeneous	75-100	87-93 (anti-Markovnikov vs. Markovnikov)	A promising, inexpensive, and stable alternative to platinum catalysts; can be recycled. [4]
Heterogeneous Single Atom Pt Catalyst	1,3-divinyltetramethyldisiloxane & Heptamethylidisiloxane	2 h, N ₂ (10 bar)	High Yield	High Selectivity	Shows significantly higher activity compared to related Pt nanoparticles and high turnover numbers (TON ≈ 10 ⁵). [8]
(salicylaldimino)Ni(II) Catalysts	Various olefins and secondary hydrosilanes	Not specified	up to 93	High (mono-hydrosilylation)	Effective for secondary silanes with high selectivity. [9]

Experimental Protocol: Hydrosilylation using Karstedt's Catalyst

This protocol describes a general procedure for the hydrosilylation of an alkene with a silane using Karstedt's catalyst.

Materials:

- Alkene (e.g., 1-octene)
- Hydrosilane (e.g., 1,1,3,3-tetramethylidisiloxane)


- Karstedt's catalyst solution (e.g., in xylene or dvtms)
- Anhydrous toluene (or other suitable solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the alkene and anhydrous solvent under an inert atmosphere.
- Addition of Silane: The hydrosilane is added dropwise to the stirring solution at room temperature.
- Catalyst Addition: A solution of Karstedt's catalyst (typically 5-20 ppm of Pt relative to the silane) is added via syringe.[\[4\]](#)
- Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-70°C) and monitored by techniques such as ^1H NMR, GC, or TLC to track the disappearance of vinyl and Si-H groups.[\[4\]](#)
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired organosilane product.

Hydrosilylation Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism.[\[1\]](#)[\[10\]](#) This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the olefin, migratory insertion, and finally, reductive elimination of the product.

[Click to download full resolution via product page](#)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. In this context, divinyltetramethyldisiloxane is often incorporated into substrates as a flexible linker to facilitate ring-closing metathesis (RCM) or to study the effects of such a linker on cross-metathesis (CM) reactions. The choice between catalysts, such as the Grubbs and Hoveyda-Grubbs series, can significantly impact reaction yields and selectivity.[\[11\]](#)[\[12\]](#)

Performance Data

The performance of metathesis catalysts is assessed by their ability to efficiently convert diene substrates into cyclic products (in RCM) or to selectively form cross-products (in CM), often with a focus on the stereoselectivity (E/Z isomer ratio) of the newly formed double bond.

Catalyst System	Substrate Type	Reaction Conditions	Yield (%)	Selectivity (Isomer)	Notes
Grubbs 1st Gen.	Styrene-dimer linked by dvtms	40 °C, DCM	44	(E)-stilbene only	Lower yield compared to 2nd generation catalyst under these conditions. [12]
Grubbs 2nd Gen. (Umicore™ M2)	Styrene-dimer linked by dvtms	40 °C, DCM	91	(E)-stilbene only	Highly effective for this RCM reaction. [12]
Grubbs 2nd Gen. (Umicore™ M2)	Styrene-dimer linked by dvtms	80 °C, Toluene	90	(E)-stilbene only	Maintains high efficiency at elevated temperatures. [12]
Hoveyda-Grubbs 2nd Gen.	General RCM	Room Temp to 40°C	Generally high	Dependent on ring strain	Highly stable and easy to handle; suitable for a wide range of RCM reactions. [13] [14]

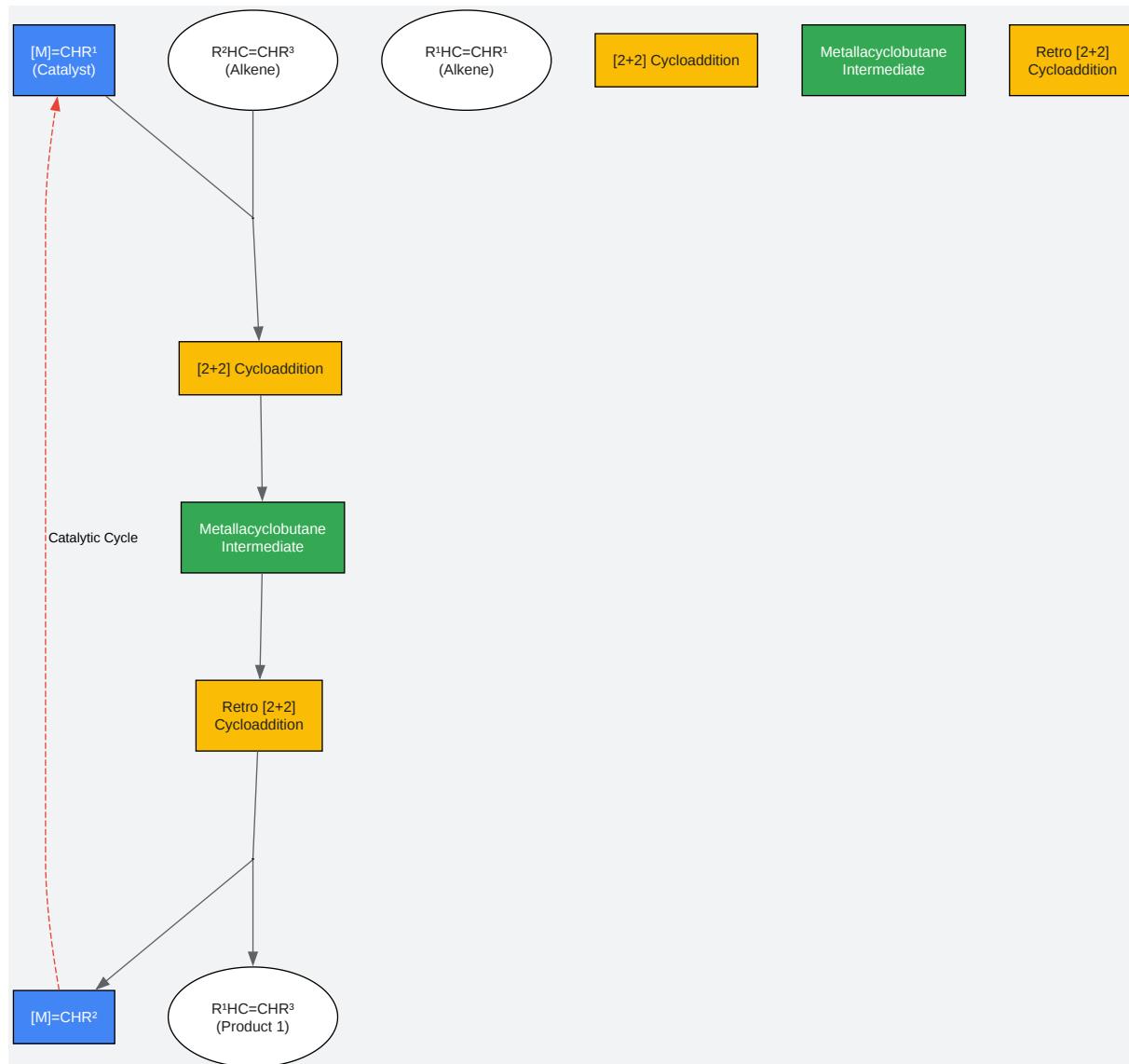
Molybdenum-based	General CM	Room Temp	54-85	Kinetically E-selective	Provides access to thermodynamically disfavored E-alkenyl halides. [15]
------------------	------------	-----------	-------	-------------------------	---

Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol provides a general method for performing a ring-closing metathesis reaction on a diene substrate containing a disiloxane linker using a second-generation Grubbs catalyst.

Materials:

- Diene substrate with a dvttms linker
- Grubbs 2nd Generation Catalyst
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
- Inert gas (Nitrogen or Argon)

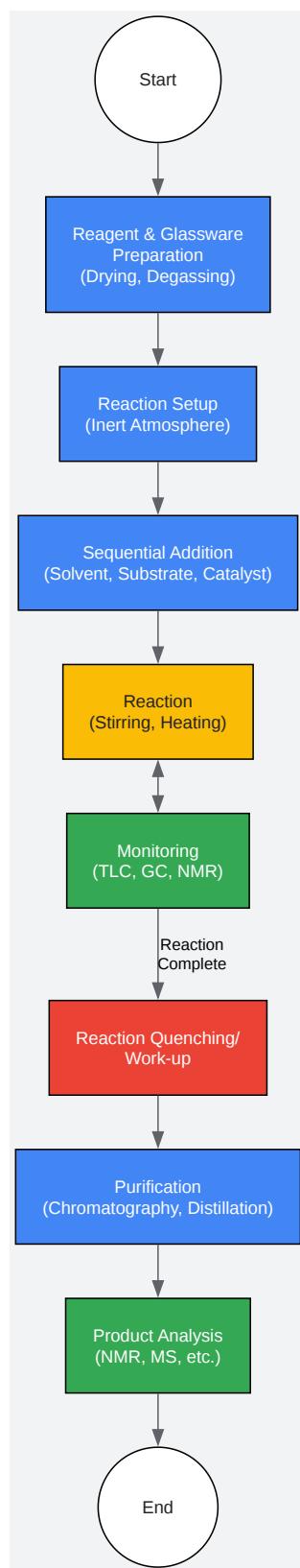

Procedure:

- Reaction Setup: A Schlenk flask is charged with the diene substrate and dissolved in the anhydrous, degassed solvent under an inert atmosphere. For macrocyclizations, high dilution conditions are employed.[\[14\]](#)
- Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is added to the solution. The flask may be shielded from light to prevent catalyst degradation.
- Reaction Monitoring: The reaction is stirred at the appropriate temperature (room temperature to reflux). The progress is monitored by TLC or GC-MS, observing the formation of the cyclic product and the release of ethylene gas.[\[16\]](#) Bubbling a stream of inert gas through the solution can help remove ethylene and drive the reaction to completion.[\[14\]](#)

- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The residue is purified by column chromatography on silica gel to remove the ruthenium byproducts and isolate the pure cyclic olefin.

Olefin Metathesis Reaction Mechanism: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a [2+2] cycloaddition between the metal carbene and an alkene to form a key metallacyclobutane intermediate.[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: The Chauvin mechanism for olefin metathesis via a metallacyclobutane intermediate.

General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting catalytic reactions involving Divinyltetramethyldisiloxane, applicable to both hydrosilylation and olefin metathesis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for catalytic reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. scientificspectator.com [scientificspectator.com]
- 3. Platinum-divinyltetramethyldisiloxane complex, 68478-92-2 Supplier And Manufacturer [riyngroup.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US10239896B2 - Hydrosilylation iron catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 12. Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis [comptes-rendus.academie-sciences.fr]
- 13. React App [pmc.umincore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Kinetically Controlled E-Selective Catalytic Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ring Closing Metathesis [organic-chemistry.org]
- 17. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]

- To cite this document: BenchChem. [Performance comparison of Divinyl tetramethyldisiloxane in different catalyst systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8804842#performance-comparison-of-divinyl-tetramethyldisiloxane-in-different-catalyst-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com